Methyl 5-[4-(propan-2-yl)phenyl]-1,3-oxazole-4-carboxylate
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Overview
Description
Methyl 5-(4-isopropylphenyl)oxazole-4-carboxylate is a chemical compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a methyl ester group at the 4-position of the oxazole ring and a 4-isopropylphenyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-isopropylphenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-isopropylbenzoyl chloride with glycine methyl ester in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-isopropylphenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole-4-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxazole-4-carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Methyl 5-(4-isopropylphenyl)oxazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-biofilm activities.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl 5-(4-isopropylphenyl)oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-methoxyphenyl)isoxazole-4-carboxylate
- Methyl 5-(4-fluorophenyl)isoxazole-4-carboxylate
- Methyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate
Uniqueness
Methyl 5-(4-isopropylphenyl)oxazole-4-carboxylate is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability in medicinal applications .
Properties
CAS No. |
89204-99-9 |
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Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl 5-(4-propan-2-ylphenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-9(2)10-4-6-11(7-5-10)13-12(14(16)17-3)15-8-18-13/h4-9H,1-3H3 |
InChI Key |
NCLIYWIJBPUPBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(N=CO2)C(=O)OC |
Origin of Product |
United States |
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